Trichloro(4-phenylbutyl)silane
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Description
Trichloro(4-phenylbutyl)silane is a silicon-based compound that is part of a broader class of organosilicon compounds with potential applications in various fields, including materials science and synthetic chemistry. Although the provided papers do not directly discuss Trichloro(4-phenylbutyl)silane, they offer insights into the synthesis, structure, and reactivity of related trichlorosilanes and their derivatives, which can be informative for understanding the properties and potential uses of Trichloro(4-phenylbutyl)silane.
Synthesis Analysis
The synthesis of trichlorosilanes and their derivatives typically involves coupling reactions between organolithium compounds and silicon tetrachloride or chlorosilanes. For example, trifluoro(2,4,6-tri-t-butylphenyl)silane was prepared by treating the corresponding aryllithium with silicon tetrafluoride . Similarly, a series of multifunctional (chloromethyl)silanes were synthesized through coupling reactions between (chloromethyl)lithium and chlorosilanes . These methods could potentially be adapted for the synthesis of Trichloro(4-phenylbutyl)silane by using the appropriate organolithium precursor.
Molecular Structure Analysis
The molecular structure of trichlorosilanes can vary significantly depending on the substituents attached to the silicon atom. For instance, triaryl(phenylethyl)silanes exhibit different structural motifs, including folded structures due to intramolecular π-stacking interactions and intermolecular π-stacking . The molecular structure of Trichloro(4-phenylbutyl)silane would likely be influenced by the phenyl and butyl groups, potentially leading to unique steric and electronic effects.
Chemical Reactions Analysis
Trichlorosilanes can undergo various chemical reactions, including hydrolysis and reactions with organolithium compounds to form diorganyl derivatives . They can also be used as silylation reagents for immobilizing functional groups on surfaces, as demonstrated by the immobilization of the Si(CH2SH)3 group on silica . The reactivity of Trichloro(4-phenylbutyl)silane would be expected to be similar, allowing for its use in the functionalization of surfaces or the synthesis of silicon-containing polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the nature of their substituents. For example, the presence of bulky substituents can lead to strong intramolecular steric interactions, as seen in tris(2,4,6-tri-tert-butylphenylthio)silane . The physical properties, such as solubility and melting point, as well as the chemical properties, such as reactivity and stability, would need to be empirically determined for Trichloro(4-phenylbutyl)silane. However, insights can be drawn from related compounds, suggesting that it may exhibit interesting reactivity patterns and potential for forming stable polymeric or surface-bound materials.
Scientific Research Applications
Chromatographic Applications : Trichloro(4-phenylbutyl)silane has been used in the preparation of weak and strong cation-exchange packing materials for high-performance liquid chromatography. This application is significant for separating various solutes under different conditions like pH, ionic strength, and mobile-phase composition (Asmus, Low, & Novotny, 1976).
Material Synthesis : It plays a role in the synthesis of functionalized octasilsesquioxanes. This includes the preparation of monophenyl-functionalized octasilsesquioxanes, demonstrating its utility in creating novel silicon-containing materials (Liu, Kondo, Takeda, & Unno, 2009).
Structural Diversity in Organic Chemistry : Trichloro(4-phenylbutyl)silane is used in synthesizing fluorinated triaryl(phenylethyl)silanes, which show diverse structural properties due to different fluorination degrees. This highlights its role in exploring the structural diversity of organic compounds (Linnemannstöns, Neumann, Stammler, & Mitzel, 2020).
Silicon-Containing Monomers : It is used in synthesizing silicon-containing monomers with aldehyde groups. These monomers are valuable for creating polymers with enhanced heat and frost resistance and tensile strength, indicating its relevance in materials science (Petrov, Bardasov, & Lapin, 2014).
Surface Modification and Nano-Technology : Trichloro(4-phenylbutyl)silane is involved in the preparation of self-assembled monolayers on silicon surfaces. This application is crucial for creating functionalized patterned surfaces in nanoimprint lithography (Chen, Ko, Hsieh, Chou, & Chang, 2004).
properties
IUPAC Name |
trichloro(4-phenylbutyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHKGIWUBHUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533519 |
Source
|
Record name | Trichloro(4-phenylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(4-phenylbutyl)silane | |
CAS RN |
17886-88-3 |
Source
|
Record name | Trichloro(4-phenylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylbutyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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